Mmv-048
Description
Context of Novel Therapeutic Agents for Parasitic Diseases
The development of new drugs for parasitic infections is a critical area of research aimed at overcoming the limitations of current therapies and ultimately contributing to disease control and elimination efforts. frontiersin.orginternationalscholarsjournals.orgnih.govnih.gov The high prevalence of drug-resistant parasite strains necessitates the discovery of compounds with novel mechanisms of action. researchgate.netinternationalscholarsjournals.orgnih.govnih.gov Researchers are exploring various strategies, including the investigation of natural products, vaccine development, and the synthesis of new chemical entities through rational drug design and high-throughput screening. researchgate.netfrontiersin.org Identifying and validating novel molecular targets within the parasite is a key aspect of this research. bjid.org.brinternationalscholarsjournals.org
Rationale for MMV-390048 Research and Development
MMV-390048 is a compound that emerged from drug discovery efforts focused on identifying new treatments for malaria, a parasitic disease caused by Plasmodium parasites. nih.govuct.ac.zauct.ac.zasciencedaily.com The rationale for the research and development of MMV-390048 stems from the critical need for new antimalarials that can combat drug resistance and be effective against multiple stages of the parasite's life cycle. nih.govuct.ac.zauct.ac.zasciencedaily.comlshtm.ac.ukresearchgate.netnih.gov
MMV-390048 belongs to the 2-aminopyridine (B139424) class of small molecules, which were identified as promising starting points for antimalarial drug development through whole-cell screening. lshtm.ac.ukresearchgate.netnih.gov A key finding supporting the development of MMV-390048 was its lack of cross-resistance with existing antimalarial drugs. lshtm.ac.ukresearchgate.netnih.gov Furthermore, research indicated that MMV-390048 exhibits potent activity against various life cycle stages of the Plasmodium parasite. uct.ac.zauct.ac.zasciencedaily.comlshtm.ac.ukresearchgate.netnih.gov
The compound's development was a collaborative effort involving institutions such as the University of Cape Town's Drug Discovery and Development Centre (H3-D) and Medicines for Malaria Venture (MMV). uct.ac.zauct.ac.zasciencedaily.commmv.orgmmv.org MMV-390048 was the first compound researched in Africa to enter preclinical development in partnership with MMV, highlighting its significance in building drug discovery expertise on the continent. uct.ac.zammv.org
Detailed research findings have characterized MMV-390048's activity. In vitro studies demonstrated potent inhibition of Plasmodium falciparum with low nanomolar half maximal inhibitory concentration (IC50) values. medchemexpress.com For instance, against the NF54 drug-sensitive strain of P. falciparum, MMV-390048 showed IC50 and IC90 values of 28 nM and 40 nM, respectively. medchemexpress.com
Interactive Table 1: In vitro Activity of MMV-390048 against Plasmodium falciparum (NF54 strain)
| Strain | IC50 (nM) | IC90 (nM) |
| P. falciparum (NF54) | 28 medchemexpress.com | 40 medchemexpress.com |
Beyond malaria, studies have also explored the potential of MMV-390048 against other parasitic infections, such as babesiosis. Research evaluating its effect against Babesia species revealed inhibitory activity, suggesting that targeting phosphatidylinositol 4-kinase (PI4K), the molecular target of MMV-390048 in Plasmodium, could be a viable strategy for treating babesiosis as well. asm.org The half inhibitory concentration (IC50) of MMV-390048 against the in vitro growth of Babesia gibsoni was determined to be 6.9 ± 0.9 μM. asm.org
Interactive Table 2: In vitro Activity of MMV-390048 against Babesia gibsoni
| Parasite Species | IC50 (μM) |
| Babesia gibsoni | 6.9 ± 0.9 asm.org |
In vivo studies further supported the potential of MMV-390048. Experiments in immunocompetent mice infected with Babesia microti demonstrated that oral treatment with MMV-390048 at a dose of 20 mg/kg effectively inhibited parasite growth. asm.org The peak parasitemia in the treated group was significantly lower compared to the control group. asm.org
Interactive Table 3: In vivo Efficacy of MMV-390048 against Babesia microti in Mice
| Treatment Group | Dose (mg/kg) | Peak Parasitemia (%) |
| Control | - | 30.5 asm.org |
| MMV-390048 | 20 (daily from 4 to 10 DPI) | 3.4 asm.org |
The promising preclinical data, including its potency against drug-sensitive and resistant Plasmodium strains, activity across multiple life stages (excluding late liver hypnozoites), and efficacy in animal models, provided a strong rationale for advancing MMV-390048 into clinical development for malaria. nih.govuct.ac.zasciencedaily.comlshtm.ac.ukresearchgate.netnih.govasm.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)-3-[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c1-27(25,26)14-5-2-11(3-6-14)13-8-15(17(22)24-10-13)12-4-7-16(23-9-12)18(19,20)21/h2-10H,1H3,(H2,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJQABCNNLMCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314883-11-8 | |
| Record name | MMV-390048 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314883118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MMV-048 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z5T00JJ10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Discovery and Early Development of Mmv 390048
High-Throughput Screening Initiatives and Phenotypic Whole-Cell Screening
The journey to identify novel antimalarial compounds has been significantly accelerated by the implementation of high-throughput screening (HTS) methodologies. acs.orgacs.orgasm.orgresearchgate.net HTS allows for the rapid assessment of large and diverse small-molecule libraries for their antiplasmodial activity. asm.orgresearchgate.net A particularly effective approach within HTS is phenotypic whole-cell screening. This strategy involves testing compounds directly against the whole Plasmodium falciparum parasite. gwu.edunih.govnih.govscispace.com The primary advantage of phenotypic screening is its ability to identify compounds that are cell-permeable and active against the parasite, potentially through novel mechanisms of action, without prior knowledge of the drug's specific molecular target. gwu.edu
Several HTS assays have been developed to facilitate malaria drug discovery. Traditional methods often relied on the incorporation of [3H]hypoxanthine, which, while effective, has limitations in terms of throughput, cost, and the handling of radioactive waste. asm.orgresearchgate.net To overcome these challenges, more robust and automated assays have been developed. One such method utilizes the fluorescent dye 4′,6-diamidino-2-phenylindole (DAPI) to monitor parasite DNA content as a reporter of growth, enabling a simpler and more efficient screening process compatible with HTS formats. asm.orgresearchgate.net The discovery of MMV-390048 originated from a phenotypic whole-cell high-throughput screen of a commercial kinase-focused library, which identified promising hits for further development. researchgate.netnih.govresearchgate.net
Identification of the 2-Aminopyridine (B139424) Chemical Class
Through phenotypic whole-cell screening initiatives, the 2-aminopyridine class of small molecules emerged as a promising starting point for the development of new antimalarial drugs. researchgate.netuct.ac.zammv.orgnih.gov This chemical class demonstrated potent activity against Plasmodium falciparum. uct.ac.za The initial hits from the screening of a BioFocus DPI SoftFocus kinase library belonged to the 3,5-diaryl-2-aminopyridine series. researchgate.netnih.gov These compounds were identified through an image-based high-throughput screen and showed potential as orally active antimalarials. nih.gov Further investigation into this class revealed its potent in vitro antiplasmodial activity against both multidrug-resistant (K1) and sensitive (NF54) strains of P. falciparum. mmv.org The identification of the 2-aminopyridine scaffold as a viable antimalarial chemotype was a critical step that paved the way for the optimization efforts that would ultimately lead to MMV-390048. uct.ac.zanih.gov
Optimization Strategies Leading to MMV-390048
Following the identification of the 2-aminopyridine class, a comprehensive lead optimization program was initiated to enhance the potency, selectivity, and pharmacokinetic properties of the initial hit compounds. asm.orgresearchgate.net This process involved systematic structure-activity relationship (SAR) studies to understand the chemical features essential for antimalarial activity. mmv.org
Researchers explored modifications to the 2-amino group and the pyridine (B92270) core of the 3,5-diarylaminopyridine series. mmv.org While many alterations led to a loss of antimalarial activity, the replacement of the pyridine core with a pyrazine moiety resulted in a novel series of analogues with potent oral antimalarial activity. mmv.org The optimization efforts focused on improving metabolic stability and aqueous solubility while maintaining high potency against the parasite. nih.govrsc.orgacs.org
These meticulous optimization studies culminated in the synthesis of MMV-390048 in September 2010. mmv.org This compound exhibited exceptional potency against the malaria parasite and demonstrated a stable profile in in vitro experiments. mmv.org Subsequent in vivo testing in early 2011 confirmed its efficacy, showing a complete cure in animal models of malaria when administered orally at a low dose. mmv.orgmmv.org A key finding was the long residence time of the drug in animal models, which is crucial for preventing parasite regrowth. mmv.org Further studies revealed that MMV-390048 acts by inhibiting the Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel target for antimalarial drugs. nih.govresearchgate.netuct.ac.zammv.orgmedchemexpress.com
Below is a table summarizing the in vitro potency of MMV-390048 against various strains and stages of the Plasmodium parasite.
| Parameter | Value | Strain/Stage |
| IC50 | 28 nM | P. falciparum (NF54 drug-sensitive) |
| IC90 | 40 nM | P. falciparum (NF54 drug-sensitive) |
| ED90 (in vivo) | 1.1 mg/kg | P. berghei mouse model |
| ED90 (in vivo) | 0.57 mg/kg | P. falciparum humanized mouse model |
Data sourced from multiple studies. nih.govmedchemexpress.com
Collaborative Research Frameworks and African Drug Discovery Initiatives
The discovery and development of MMV-390048 is a testament to the power of collaborative research frameworks and the growing capabilities of drug discovery initiatives in Africa. wipo.intuct.ac.zamodernghana.com A pivotal partnership in this endeavor was the collaboration between the University of Cape Town's (UCT) Drug Discovery and Development Centre (H3D) and the Medicines for Malaria Venture (MMV), a not-for-profit foundation. wipo.intuct.ac.zamodernghana.com
H3D, founded in 2010, is Africa's first integrated drug discovery and development center. wipo.intmmv.org The malaria project, anchored by the collaboration with MMV, was instrumental in building the necessary infrastructure and expertise for translational medicine at H3D. wipo.int This partnership brought together H3D's growing expertise in medicinal chemistry and drug discovery with MMV's extensive experience in antimalarial drug development and its global network of partners. wipo.intmodernghana.com
The project was a truly international effort, involving contributions from various institutions worldwide. For instance, the initial screening hits were identified from screening at the Eskitis Institute, in vitro and in vivo biology were conducted at the Swiss Tropical and Public Health Institute (Swiss TPH), and pharmacokinetics were studied at the Centre for Drug Candidate Optimisation at Monash University in Australia. mmv.org
This collaborative model has not only been successful in advancing promising antimalarial candidates like MMV-390048 but has also been crucial in building and strengthening drug discovery research capacity on the African continent. uct.ac.zacollaborativedrug.com The success of the H3D-MMV collaboration has attracted further partnerships with major pharmaceutical companies and funding organizations, expanding the scope of research to other diseases. wipo.int This initiative serves as a powerful example of how global partnerships can address urgent health needs while simultaneously fostering scientific innovation and capacity building in Africa. mmv.orgifpma.org
Mechanism of Action Studies of Mmv 390048
Primary Molecular Target Identification: Plasmodium Phosphatidylinositol 4-Kinase (PI4K)
The primary molecular target of MMV-390048 has been identified as Plasmodium phosphatidylinositol 4-kinase (PI4K). medchemexpress.comnih.govasm.orgasm.org This identification was supported by various studies, including resistant-mutant generation, sequencing, and pulldown experiments. nih.gov PI4K is considered an attractive target for antimalarial drug development due to its essential role across multiple life cycle stages of the Plasmodium parasite. nih.govnih.govacs.orgoup.com
Biochemical Characterization of MMV-390048-Target Interactions
Biochemical studies have characterized the interaction between MMV-390048 and Plasmodium PI4K. MMV-390048 has been shown to bind to the ATP binding site of Plasmodium PI4K. medchemexpress.comnih.gov Competitive binding experiments have demonstrated the correlation between the phenotypic effect of 2-aminopyridine (B139424) compounds, including MMV-390048, and the inhibition of Plasmodium falciparum PI4K. nih.gov Studies using recombinant Plasmodium vivax PI4K have also supported this inhibitory interaction. nih.gov Molecular modeling has been used to predict the binding pose of MMV-390048 within the ATP-binding site of a PfPI4K homology model. researchgate.netacs.org These models suggest potential hydrogen bonding interactions with residues in the kinase hinge and the ribose pocket, contributing to the compound's selectivity. researchgate.net
Genetic Validation of PI4K as a Drug Target
Genetic studies have provided validation for PI4K as a drug target in Plasmodium. Single-nucleotide mutations in the gene encoding P. falciparum PI4K in MMV390048-resistant parasite strains have further confirmed PI4K as the target. nih.gov Attempts to introduce a stop codon mutation into the catalytic domain of Pfpi4k have demonstrated its essentiality for P. falciparum growth in the asexual blood stages. biorxiv.org
Role of PI4K in Parasite Biology and Life Cycle Stages
Plasmodium PI4K plays a vital role in the parasite's biology and is required across multiple life cycle stages. nih.govnih.govacs.orgoup.com It is a type III beta phosphatidylinositide kinase responsible for the generation of phosphatidylinositol-4-phosphate (B1241899) (PI4P) from phosphatidylinositol (PI). acs.orgbiorxiv.org PI4P is crucial for regulating intracellular signaling and trafficking, including the recruitment of effector proteins at the Golgi to generate transport vesicles. biorxiv.orgnih.gov Inhibition of PI4K by compounds like imidazopyrazines has been shown to block a late step in parasite development in blood stages by disrupting plasma membrane ingression around developing daughter merozoites, likely due to altered PI4P pools and disrupted Rab11A-mediated membrane trafficking. nih.gov PI4K is important in all stages of the Plasmodium lifecycle. acs.org MMV390048 has demonstrated efficacy against various Plasmodium life cycle stages, including asexual blood stages, liver stages (schizonts and hypnozoites), and it has shown transmission-blocking activity. nih.govresearchgate.netresearchgate.net
Investigation of Off-Target Interactions and Implications
While MMV-390048 demonstrates selectivity for Plasmodium PI4K, investigations into potential off-target interactions have been conducted to understand possible implications. medchemexpress.comnih.gov
Mammalian Phosphoinositide Kinase Inhibition
Studies have explored the inhibitory activity of MMV-390048 against mammalian phosphoinositide kinases. While MMV390048 showed limited off-target activity against human kinases in general, it has been reported to inhibit human PIP4K2C with similar affinity to that for P. falciparum PI4K. medchemexpress.comasm.orgnih.govnih.gov Chemoproteomic profiling of MMV390048 did not show binding to the human PfPI4K orthologs PI4Kβ and PI4Kα. nih.gov However, a potential link between adverse developmental toxicity signals observed in rat studies and inhibition of the mammalian PI4Kβ paralogue has been suggested, although this relationship is based on association and is not mechanistically proven. nih.govapconix.commmv.orgnih.govapconix.comresearchgate.net PI3Kγ may also play a role in embryofetal toxicity as its in vitro inhibition is covered by in vivo exposure in rats where effects were observed. nih.govapconix.comnih.govapconix.com
Inhibition of Mitogen-Activated Protein Kinase Kinase Kinases (e.g., MAP4K4, MINK1)
In addition to phosphoinositide kinases, the inhibition of mitogen-activated protein kinase kinase kinases (MAP4K4 and MINK1) by MMV390048 has been investigated. nih.govapconix.commmv.orgnih.govapconix.com A potential link has been demonstrated between the malformations seen in embryofetal developmental studies in rats and the inhibition of MAP4K4 and MINK1. nih.govapconix.commmv.orgnih.govapconix.com While MMV390048 showed minimal off-target inhibitory activity against these kinases, their inhibition has been associated with toxicity observed in rats. patsnap.com This association, however, has not yet been mechanistically proven. nih.govapconix.comnih.govapconix.com
Potential for Dual Mode of Action in Analogues (e.g., Hemozoin Formation Inhibition)
Structure-activity relationship studies on 2,8-disubstituted-1,5-naphthyridines, a class of compounds that includes analogues of MMV-390048, have identified derivatives capable of inhibiting both Plasmodium PI4K and hemozoin formation patsnap.comtropiq.nlresearchgate.net. These studies found that introducing basic groups at the 8-position of the 1,5-naphthyridine (B1222797) scaffold allowed compounds to retain PI4K inhibitory activity while also acquiring the ability to interfere with the parasite's hemoglobin degradation pathway through hemozoin formation inhibition patsnap.comtropiq.nl.
Hemozoin formation is a vital process for Plasmodium parasites, allowing them to detoxify heme released during the digestion of hemoglobin in the host's red blood cells. Inhibiting this process leads to the accumulation of toxic free heme, which is detrimental to the parasite acs.orgnih.gov. The identification of MMV-390048 analogues with this dual inhibitory activity is significant because targeting multiple pathways simultaneously can potentially help overcome drug resistance, a major challenge in malaria treatment nih.govnih.govfoliamedica.bg.
Research indicates that some of these dual-acting 1,5-naphthyridine analogues exhibit minimal off-target activity against human phosphoinositide kinases and other kinases like MINK1 and MAP4K, which were associated with toxicity observed with MMV-390048 in preclinical studies patsnap.comtropiq.nlresearchgate.netnih.gov. This suggests that the dual-targeting approach in these analogues might offer an improved safety profile compared to compounds solely targeting PI4K patsnap.comtropiq.nlnih.gov.
Studies have shown that representative compounds from this series with dual activity retain potency against field isolates and laboratory-raised drug-resistant strains of P. falciparum tropiq.nlnih.gov. Furthermore, one such compound demonstrated efficacy in the humanized NSG mouse malaria infection model at a single oral dose tropiq.nlnih.gov.
While MMV-390048 is known to inhibit different life cycle stages of the parasite, including sexual stages researchgate.netnih.gov, the dual-targeting analogues also show activity against asexual blood stages and, in some cases, improved activity against early-stage gametocytes compared to certain single-target inhibitors nih.gov.
The development of compounds with a dual mode of action, such as the inhibition of both PI4K and hemozoin formation, represents a promising strategy in the search for new and effective antimalarial drugs to combat resistance and improve treatment outcomes patsnap.comtropiq.nlacs.orgnih.gov.
Biological Efficacy and Activity Spectrum of Mmv 390048
Efficacy Against Plasmodium Species
MMV-390048 exhibits activity against different Plasmodium species, including Plasmodium falciparum and Plasmodium cynomolgi. nih.govresearchgate.netnih.govlshtm.ac.ukuct.ac.zatropiq.nlimperial.ac.ukdartmouth.edummv.orgajtmh.org
In Vitro Anti-Plasmodium Activity
In vitro studies have assessed the activity of MMV-390048 against various Plasmodium life stages.
Asexual Blood Stage Activity (e.g., P. falciparum drug-sensitive and multidrug-resistant strains)
MMV-390048 demonstrates potent activity against the intraerythrocytic asexual blood stages of P. falciparum. researchgate.netasm.org Against the drug-sensitive NF54 strain of P. falciparum, MMV-390048 showed IC50 and IC90 values of 28 nM and 40 nM, respectively. nih.govasm.org The compound also exhibits activity against a panel of multidrug-resistant clinical isolates of P. falciparum, with a low ratio of maximum/minimum IC50 values (1.5-fold), suggesting a low risk for cross-resistance with current antimalarial drugs. nih.govmedkoo.com MMV390048 was lethal in all tested drug-resistant strains from Africa and Asia. mmv.org The in vitro killing action of MMV390048 is considered moderately slow. nih.gov Its blood-stage specificity profile is similar to pyrimethamine, showing highest activity against the young schizont stage. nih.gov
| Plasmodium falciparum Strain | IC50 (nM) | IC90 (nM) |
| NF54 (Drug-sensitive) | 28 | 40 |
| Multidrug-resistant isolates | (Ratio max/min: 1.5-fold) |
Sexual Stage (Gametocyte) Activity (Transmission Blocking)
MMV-390048 has shown potential for reducing malaria transmission through its activity against the sexual stages (gametocytes) of the parasite. nih.govresearchgate.netlshtm.ac.ukuct.ac.zatropiq.nlimperial.ac.ukdartmouth.edummv.orgoup.comajtmh.orgnih.gov In vitro assays involving the sexual stages have been conducted to analyze this potential. nih.gov MMV390048 inhibited the viability of erythrocytic sexual late-stage gametocytes (stages IV and V) in culture with a potency of 285 nM, as indicated by a decrease in parasite lactate (B86563) dehydrogenase (pLDH) activity. nih.gov In the indirect standard membrane-feeding assay (SMFA), MMV390048 inhibited the formation of oocysts in the mosquito midgut at 111 nM. nih.gov MMV390048 reduced the viability of gametocytes in culture and inhibited oocyst formation from cultured gametocytes at a concentration of 111 nM. nih.gov In one study, MMV390048 showed complete inhibition of parasite transmission with an estimated IC50 of 218 nM when tested against natural P. falciparum gametocyte isolates. nih.gov When added directly to the blood meal in the direct SMFA, MMV390048 inhibited oocyst formation by less than 25% at 1 mM. nih.govnih.gov The difference in potency between the indirect and direct feeding assays suggests that MMV390048 is more efficient at targeting stage V gametocytes in the host blood than subsequent forms developing in the mosquito midgut. nih.gov MMV390048 has shown a significantly improved ability to kill gametocytes from certain clinical isolates compared to the NF54 reference strain. asm.org
| Plasmodium falciparum Stage/Assay | Activity/Inhibition | Concentration/Potency |
| Late-stage gametocytes (IV/V) | Inhibition of viability (pLDH activity) | 285 nM |
| Oocyst formation (indirect SMFA) | Inhibition in mosquito midgut | 111 nM |
| Oocyst formation (natural isolates) | Complete inhibition of transmission (estimated IC50) | 218 nM |
| Oocyst formation (direct SMFA) | Inhibition in mosquito midgut | <25% at 1 mM |
Liver Stage Activity (e.g., P. cynomolgi schizonts and hypnozoites)
MMV-390048 has demonstrated prophylactic activity against the liver stages of Plasmodium. nih.govajtmh.orgmedkoo.com Using Plasmodium cynomolgi, a simian parasite species related to P. vivax that produces both schizonts and hypnozoites in vitro and in vivo, the prophylactic activity of MMV390048 was determined. nih.govmedkoo.com In a cell-based assay using primary rhesus monkey hepatocytes, MMV390048 administered 2 hours after inoculation showed potent inhibition of liver-stage development for both schizonts and hypnozoites. nih.govmedkoo.commedkoo.com The IC50 values were 64 nM for schizonts and 61 nM for hypnozoites. nih.govmedkoo.commedkoo.com While MMV390048 showed activity against late-stage schizonts, there was a drop in activity when the compound was added at day 5, potentially indicating a need for higher doses to kill developed liver schizonts in vivo compared to blood-stage infection. nih.gov MMV390048 was not effective against late-stage hypnozoites (>24 hours old) in vitro. nih.gov
| Plasmodium cynomolgi Liver Stage | Activity/Inhibition | IC50 (nM) |
| Schizonts | Potent inhibition | 64 |
| Hypnozoites | Potent inhibition | 61 |
| Late-stage hypnozoites (>24h) | No activity | N/A |
In Vivo Anti-Plasmodium Activity
In vivo studies have evaluated the efficacy of MMV-390048 in various animal models.
Mouse Models (e.g., humanized P. falciparum SCID mice, P. berghei)
MMV-390048 has shown efficacy in mouse models of malaria. nih.govresearchgate.netnih.govlshtm.ac.uktropiq.nlimperial.ac.ukdartmouth.edummv.org In the P. berghei mouse efficacy model, the 90% effective dose (ED90) measured at 96 hours after four oral administrations was 1.1 mg/kg (ED50, 0.57 mg/kg). nih.gov A single oral dose of 30 mg/kg was fully curative in this model, defined as no detectable parasites on day 30 after infection. nih.gov A single oral dose of 100 mg/kg also resulted in cure without recrudescence during a 30-day observation period. nih.gov The in vivo parasite clearance rate in the P. berghei model was intermediate, similar to mefloquine (B1676156) and slower than artesunate (B1665782) and chloroquine. nih.gov
Efficacy was also assessed in humanized severe combined immunodeficient (SCID) mice infected with the drug-sensitive 3D7 P. falciparum strain. nih.govasm.org In this model, MMV390048 achieved an ED90 at day 7 of 0.57 mg/kg after once daily oral administration for four consecutive days. nih.gov A volunteer infection study using the P. falciparum induced blood-stage malaria (IBSM) model in healthy volunteers also investigated the antimalarial activity of MMV390048. oup.comasm.org The observed lag of approximately 24 hours between dosing and parasite clearance in this model is consistent with the in vitro activity. oup.com The rate of initial parasite clearance was comparable to other antimalarials administered as a single dose in the IBSM model, such as artefenomel, ferroquine, and mefloquine. oup.com
Modest reductions in mouse-to-mouse transmission were achieved in the P. berghei mouse model. nih.govresearchgate.netnih.govlshtm.ac.uktropiq.nlimperial.ac.ukdartmouth.edummv.org In this model, MMV390048 (administered orally at 2 mg/kg) inhibited parasite transmission to the mosquito vector, resulting in a 69.3% reduction in oocyst intensity (mean number of parasites per midgut) and a 30.3% reduction in prevalence (% infected mosquitoes) over two replicate experiments. nih.gov
| Mouse Model | Plasmodium Species | Efficacy Endpoint/Finding | Data |
| P. berghei mouse model | P. berghei | ED90 (96 hours, 4 doses) | 1.1 mg/kg (ED50: 0.57 mg/kg) nih.gov |
| P. berghei mouse model | P. berghei | Single oral dose cure (no parasites day 30) | 30 mg/kg nih.gov |
| P. berghei mouse model | P. berghei | Single oral dose cure (no recrudescence day 30) | 100 mg/kg nih.gov |
| Humanized SCID mouse model | P. falciparum (3D7) | ED90 (day 7, 4 daily doses) | 0.57 mg/kg nih.gov |
| P. berghei mouse model | P. berghei | Reduction in transmission to mosquito (2 mg/kg oral) | 69.3% reduction in oocyst intensity, 30.3% reduction in prevalence nih.gov |
Non-Human Primate Models (e.g., P. cynomolgi macaques)
Studies involving non-human primate models, such as Plasmodium cynomolgi-infected macaques, have been instrumental in evaluating the efficacy of MMV-390048 against malaria parasites that share similarities with Plasmodium vivax, including the presence of hypnozoites in the liver stage nih.govguidetomalariapharmacology.org. Experiments in monkeys have revealed the potential for MMV-390048 to provide full chemoprotection nih.govmmv.orgresearchgate.netdartmouth.edu. Although MMV390048 was not found to eliminate liver hypnozoites, it effectively delayed relapse in a P. cynomolgi monkey model nih.govmmv.orgresearchgate.netdartmouth.edu. In a prophylactic study, monkeys treated with MMV390048 before infection remained free of parasitemia for the entire 100-day observation period, in contrast to control monkeys which relapsed earlier nih.gov.
Chemoprotective Activity
MMV-390048 has demonstrated the ability to provide full chemoprotection in monkey models nih.govmmv.orgresearchgate.netdartmouth.eduajtmh.org. This indicates its potential to prevent malaria infection when administered prophylactically. The chemoprotective effect observed in P. cynomolgi macaques highlights its activity against the liver stages of the parasite, which are responsible for establishing infection nih.govdartmouth.edu.
Activity Against Other Parasitic Pathogens (e.g., Babesia species)
Beyond its activity against Plasmodium, MMV-390048 has also shown inhibitory effects against Babesia species, revealing phosphatidylinositol 4-kinase (PI4K) as a potential druggable target for babesiosis researchgate.netnih.govasm.orgresearchgate.netfrontiersin.orgasm.orgnih.gov. Given the shared biological features between Babesia and Plasmodium, the investigation of MMV-390048's efficacy against Babesia was a logical step, considering its known mechanism of action against Plasmodium PI4K researchgate.netresearchgate.netfrontiersin.orgasm.orgnih.gov.
In Vitro Anti-Babesia Activity (B. gibsoni)
In vitro studies have evaluated the activity of MMV-390048 against the growth of Babesia gibsoni. The half inhibitory concentration (IC50) of MMV-390048 against the in vitro growth of B. gibsoni was determined to be 6.9 ± 0.9 μM researchgate.netnih.govasm.orgresearchgate.netasm.orgnih.gov. This finding indicates a potent inhibitory effect of the compound on B. gibsoni in a laboratory setting.
| Parasite Species | In Vitro Activity (IC50) |
| Babesia gibsoni | 6.9 ± 0.9 μM |
In Vivo Anti-Babesia Activity (B. microti)
The efficacy of MMV-390048 has also been assessed in vivo against Babesia microti, a causative agent of human babesiosis. In immunocompetent mice infected with B. microti, oral treatment with MMV-390048 at a concentration of 20 mg/kg effectively inhibited parasite growth researchgate.netnih.govasm.orgresearchgate.netasm.orgnih.gov. The peak parasitemia in the MMV-390048-treated group was significantly lower (3.4%) compared to the control group (30.5%) researchgate.netnih.govasm.orgasm.orgnih.gov.
Furthermore, MMV-390048 also demonstrated inhibition of the growth of B. rodhaini, a highly pathogenic rodent Babesia species researchgate.netnih.govasm.orgresearchgate.netasm.orgnih.gov. Treatment with MMV-390048 resulted in the survival of all treated mice infected with lethal B. rodhaini, whereas control mice died within 10 days post-infection researchgate.netnih.govasm.orgasm.orgnih.gov.
Studies in B. microti-infected severe combined immunodeficiency (SCID) mice, a model for immunocompromised hosts, showed that a 7-day administration of MMV-390048 delayed the rise of parasitemia by 26 days researchgate.netnih.govasm.orgresearchgate.netasm.orgnih.gov. While a radical cure was not achieved with this short-term regimen in immunocompromised hosts, longer treatment durations have shown parasite clearance in this model researchgate.netfrontiersin.org. MMV390048 also showed potent inhibition against an atovaquone-resistant B. microti strain researchgate.net.
| Host Model | Babesia Species | Treatment Regimen | Observed Effect |
| Immunocompetent Mice | B. microti | Oral, 20 mg/kg | Effective inhibition of growth, reduced peak parasitemia |
| BALB/c Mice | B. rodhaini | Daily, 20 mg/kg (Days 2-8) | Prevented growth, 100% survival |
| SCID Mice | B. microti | 7-day administration | Delayed rise of parasitemia |
| SCID Mice | B. microti | 64-day consecutive treatment | Clearance of parasites |
Resistance and Cross Resistance Profile of Mmv 390048
Evaluation of Innate Lack of Cross-Resistance with Existing Antimalarials
Studies have indicated that MMV-390048 lacks cross-resistance with current antimalarial drugs. ajtmh.orgimperial.ac.ukresearchgate.netnih.govresearchgate.net This is a crucial characteristic for a new antimalarial candidate, as it suggests that the compound may be effective against Plasmodium strains that have developed resistance to commonly used treatments. This lack of cross-resistance is attributed to its novel mechanism of action, targeting Plasmodium phosphatidylinositol 4-kinase (PI4K), which is distinct from the targets of many existing antimalarials. ajtmh.orgimperial.ac.ukresearchgate.netnih.govresearchgate.netasm.org
Existing antimalarials, such as chloroquine, artemisinin (B1665778) and its derivatives, mefloquine (B1676156), atovaquone, proguanil, sulfadoxine, and pyrimethamine, target various pathways in the malaria parasite, including heme detoxification, protein synthesis, folate synthesis, and mitochondrial function. wikipedia.orgmims.comwikipedia.orgwikidoc.orgprobes-drugs.orgmims.comnih.govnih.govmpg.defishersci.caguidetopharmacology.orgmims.comnih.govuni.luuni.luuni.lu The distinct target of MMV-390048, PI4K, suggests that the resistance mechanisms developed by parasites against these older drugs would not inherently confer resistance to MMV-390048.
In vitro studies have specifically tested the cross-resistance of MMV-390048 against transgenic parasite lines harboring mutations in the PfPI4K kinase domain that confer resistance to chemically distinct imidazopyrazine and quinoxaline (B1680401) scaffolds. nih.gov While these specific mutations in PfPI4K can impact MMV-390048's effectiveness (as discussed in Section 5.2), the compound has shown a lack of cross-resistance with broader classes of existing antimalarials. ajtmh.orgimperial.ac.ukresearchgate.netnih.govresearchgate.net
Mechanisms of Resistance to MMV-390048
Resistance to MMV-390048 is primarily linked to mutations in its molecular target, Plasmodium phosphatidylinositol 4-kinase (PfPI4K). nih.govasm.org Genomic and chemoproteomic studies have identified PfPI4K as the target of MMV-390048. imperial.ac.ukresearchgate.netnih.gov
Specific mutations in the PfPI4K kinase domain have been shown to confer reduced susceptibility to MMV-390048. For instance, parasite lines with PfPI4K mutations at positions H1484Y and S1320L have demonstrated higher IC50 values compared to the multidrug-resistant parental line (Dd2). nih.gov
| Plasmodium falciparum Strain (PfPI4K Mutation) | IC50 (nM) |
| Dd2 (Parental, Multidrug-Resistant) | 22.7 nih.gov |
| PfPI4K H1484Y | 62.8 nih.gov |
| PfPI4K S1320L | 57.7 nih.gov |
Note: This table presents in vitro susceptibility data based on IC50 values against different Plasmodium falciparum strains.
Resistance to MMV-390048 has also been observed in studies involving Babesia microti, another parasite where MMV-390048 targets PI4K. A parasite relapse in a treated mouse was associated with a mutation in the B. microti PI4K (L746S), indicating that resistance can emerge through alterations in the target protein in other apicomplexan parasites as well. asm.org
These findings highlight that while MMV-390048 lacks cross-resistance with many established antimalarials, resistance can develop through specific mutations in its direct target, PfPI4K.
Strategies for Mitigating Resistance Development
Strategies to mitigate the development of resistance to MMV-390048 are crucial for preserving its effectiveness. Based on general principles of antimalarial drug resistance management and insights into MMV-390048's mechanism, potential strategies include:
Combination Therapy: Combining MMV-390048 with a partner drug that has a different mechanism of action is a cornerstone strategy to prevent or delay the emergence of resistance. ajtmh.orgnih.gov This approach requires parasites to simultaneously develop resistance to multiple drugs, a less probable event than developing resistance to a single agent. The ideal partner drug would be one with no overlapping resistance mechanisms with MMV-390048.
Monitoring for Resistance Markers: Continuous surveillance for the emergence of PfPI4K mutations associated with reduced susceptibility to MMV-390048 is essential. Early detection of resistance markers can inform treatment guidelines and public health interventions.
Optimizing Dosing Regimens: Ensuring that treatment regimens achieve and maintain adequate drug concentrations for a sufficient duration is vital to minimize the selection pressure for resistant parasites. Under-dosing can lead to incomplete parasite clearance and promote the development of resistance. mmv.org
Developing New Compounds Targeting PI4K or Downstream Pathways: Research and development efforts can focus on identifying new chemical entities that target PfPI4K but are not affected by the mutations that confer resistance to MMV-390048, or on identifying compounds that target downstream pathways affected by PI4K inhibition.
Exploring Triple Combination Therapies: As seen with strategies to combat artemisinin resistance, adding a third drug to a combination therapy can further reduce the drug pressure on individual components and help maintain efficacy. mmv.org
These strategies, particularly combination therapy and vigilant monitoring, are critical for extending the useful life of MMV-390048 and other new antimalarial agents.
Preclinical Development and Toxicological Profile of Mmv 390048
Preclinical Efficacy Assessment
Preclinical studies indicated that MMV-390048 had the potential for inclusion in a single-dose antimalarial therapy nih.gov. It demonstrated potent activity against various Plasmodium life cycle stages, with the exception of late-stage liver hypnozoites researchgate.netresearchgate.netasm.orgnih.govasm.org. Efficacy was observed in a humanized Plasmodium falciparum mouse model, and modest reductions in mouse-to-mouse transmission were achieved in a Plasmodium berghei mouse model researchgate.netnih.gov. Experiments in monkeys showed that MMV-390048 could provide full chemoprotection and delayed relapse in a Plasmodium cynomolgi model, although it did not eliminate liver hypnozoites researchgate.netnih.gov. Genomic and chemoproteomic studies identified Plasmodium phosphatidylinositol 4-kinase as the molecular target of MMV-390048 researchgate.netnih.gov. In vitro studies using P. falciparum (NF54 strain) showed IC50 and IC90 values of 28 nM and 40 nM, respectively, against intraerythrocytic life cycle stages medchemexpress.com. MMV-390048 also inhibited the viability of erythrocytic sexual late-stage gametocytes (stages IV and V) in culture with a potency of 285 nM nih.gov.
Developmental Toxicity Studies
Embryofetal developmental (EFD) studies were conducted in pregnant rats and rabbits to support later-stage clinical trials nih.gov.
Embryofetal Developmental Toxicity (Rats vs. Rabbits)
Embryofetal toxicities were observed in rats but not in rabbits nih.govnih.govapconix.comresearchgate.netresearchgate.netmmv.orgasm.orgtoxys.com. The exposures achieved in the rabbit EFD studies did not reach concentrations likely to cause PI4K inhibition nih.govapconix.com. In contrast, higher systemic exposures were achieved in the rat EFD studies where embryofetal toxicities were observed nih.gov. The cause of this species-specific developmental toxicity remains unknown, and its potential to occur in humans is unclear researchgate.net.
Specific Organ System Toxicities (e.g., Diaphragmatic Hernias, Cardiovascular Malformations, Testicular Toxicity)
Adverse developmental toxicity signals in rats included diaphragmatic hernias and cardiovascular malformations nih.govnih.govapconix.comresearchgate.netmmv.orgasm.org. Testicular toxicity was also observed in rats for the PfPI4K inhibitor clinical candidate MMV390048 researchgate.netpatsnap.commalariaworld.orgup.ac.zascilit.comtropiq.nl.
Relationship Between Off-Target Kinase Inhibition and Toxicity
Despite initial in vitro studies showing remarkable selectivity for Plasmodium PI4Kβ relative to related human kinase off-targets, it has been speculated that the inhibition of human kinases such as PI4Kβ, MAP4K4, and MINK1 may contribute to the observed toxicity, although this association is not yet mechanistically proven nih.govnih.govapconix.comresearchgate.net. In vivo exposures in rat studies where EFD toxicities occurred exceeded the in vitro IC50 values for inhibition of PI4Kβ, MAP4K4, and MINK1 nih.govapconix.com. PI3Kγ may also play a role in embryofetal toxicity as its in vitro inhibition is covered by in vivo exposure nih.govapconix.com. The toxicity observed for MMV390048 is likely chemotype-specific and not necessarily a general feature of Plasmodium PI4Kβ inhibitors, as different chemotypes exhibit distinct off-target kinase activity and in vivo toxicity profiles researchgate.net.
Data Tables
While specific quantitative data for developmental toxicity in rats and rabbits across different dose levels were not consistently available in the search results in a format suitable for a comprehensive interactive table, the qualitative findings regarding the presence or absence of toxicity in each species are presented below.
| Species | Embryofetal Developmental Toxicity Observed | Specific Toxicities Reported |
| Rats | Yes | Diaphragmatic hernias, Cardiovascular malformations, Testicular toxicity |
| Rabbits | No | None reported |
Similarly, while detailed IC50 values for all potential off-target kinases across all relevant studies were not consistently available, the key kinases implicated in the observed toxicity based on in vitro inhibition and in vivo exposure are summarized below.
| Human Kinase Target | Potential Role in Toxicity (Speculated) |
| PI4Kβ | Yes |
| MAP4K4 | Yes |
| MINK1 | Yes |
| PI3Kγ | Possible |
| PIP4K2C | Off-target binding observed nih.govasm.orgmedchemexpress.com |
| ATM | Off-target binding observed nih.govasm.org |
| TNIK | Off-target binding observed nih.govasm.org |
Clinical Development and Research Findings on Mmv 390048
Phase I Clinical Studies in Healthy Volunteers
Phase I clinical development of MMV-390048 in healthy volunteers involved several studies to assess its safety, tolerability, and pharmacokinetic profile, as well as its antimalarial activity. asm.orgnih.govlshtm.ac.uknih.gov
Initial First-in-Human Trials
The initial first-in-human trials were double-blind, randomized, placebo-controlled, single ascending dose (SAD) studies conducted in healthy adults. asm.orgnih.govlshtm.ac.uknih.gov One such trial consisted of three cohorts receiving single ascending doses of MMV-390048 or placebo. nih.govnih.govoup.comresearchgate.net These studies aimed to characterize the safety, tolerability, and pharmacokinetics of MMV-390048. asm.orgnih.govlshtm.ac.uknih.gov
Volunteer Infection Studies (Induced Blood-Stage Malaria Model)
Volunteer infection studies (VIS) utilizing the Plasmodium falciparum induced blood-stage malaria (IBSM) model were conducted to investigate the antimalarial activity of MMV-390048 in healthy malaria-naive subjects. asm.orgnih.govlshtm.ac.uknih.gov In these studies, participants were inoculated with Plasmodium falciparum and subsequently treated with a single dose of MMV-390048. nih.gov The antimalarial activity was assessed, and pharmacokinetic/pharmacodynamic (PK/PD) relationships were modeled. nih.gov One two-part Phase 1 trial included an open-label VIS as its second part, involving cohorts treated with different single doses of MMV-390048. nih.govnih.govoup.comresearchgate.net Initial clearance of parasitemia was observed in all subjects following MMV-390048 administration in the VIS, although a lag of approximately 24 hours was noted. nih.govoup.com The rate of parasite clearance was relatively rapid in both cohorts studied in one trial. nih.govoup.com
Formulation Optimization Studies
Due to high pharmacokinetic variability observed with an initial powder-in-bottle formulation used in earlier Phase I studies, a third study was undertaken to select a more suitable tablet formulation for future clinical development. asm.orglshtm.ac.ukresearchgate.net This exploratory study evaluated the pharmacokinetics of selected oral formulations of MMV-390048 in healthy volunteers to identify a formulation that would lead to more consistent results. hra.nhs.uk Reformulation into tablet forms, specifically tartaric acid and Syloid formulations, resulted in significantly reduced intersubject pharmacokinetic variability. asm.orglshtm.ac.ukresearchgate.net
Phase IIa Clinical Studies in Malaria Patients (e.g., Plasmodium vivax, Plasmodium falciparum monoinfection)
Following promising Phase I results, MMV-390048 advanced to Phase IIa clinical studies to evaluate its efficacy, safety, tolerability, and pharmacokinetics in patients with acute, uncomplicated malaria. asm.orgajtmh.orgresearchgate.netlshtm.ac.ukresearchgate.net One open-label, adaptive Phase IIa study was designed to assess a single 120-mg dose of MMV-390048 in adult patients with uncomplicated malaria, including those with Plasmodium vivax or Plasmodium falciparum monoinfection. asm.orgajtmh.orgresearchgate.net A study conducted in Ethiopia evaluated a single 120-mg dose in patients with Plasmodium vivax malaria. ajtmh.orgresearchgate.netresearchgate.netmmv.org
Clinical Trial Outcomes and Observed Parasite Clearance Kinetics
In the Phase I volunteer infection studies, initial parasite clearance was observed in all subjects, with the rate of clearance being faster in the higher dose cohort compared to the lower dose cohort. nih.govoup.com The parasite clearance half-life was shorter in the 80 mg cohort (5.5 hours) compared to the 40 mg cohort (6.4 hours). nih.govoup.com Pharmacokinetic/pharmacodynamic modeling based on these studies predicted that a single 120-mg dose could achieve an adequate clinical and parasitological response with a high degree of certainty. nih.govoup.com
In the Phase IIa study in patients with Plasmodium vivax malaria, a single 120-mg dose of MMV-390048 rapidly cleared asexual parasites and gametocytes. ajtmh.orgresearchgate.netmmv.orgajtmh.org Adequate clinical and parasitological response at day 14 was observed in all enrolled patients in this study. ajtmh.orgresearchgate.netmmv.org Asexual parasites and gametocytes were cleared within 66 and 78 hours post-dose, respectively. ajtmh.orgresearchgate.netmmv.org However, recurrent Plasmodium vivax infections were noted in some patients after day 14, and a new Plasmodium falciparum infection occurred in one patient. ajtmh.orgresearchgate.netmmv.org MMV-390048 exposure in these patients was lower than previously observed in healthy volunteers. ajtmh.orgresearchgate.netmmv.org
Table 1: Summary of Parasite Clearance in Clinical Studies
| Study Type | Population | Dose (mg) | Parasite Clearance Observation | Clearance Half-life (hours) | Recrudescence/Recurrence |
| Phase I VIS (P. falciparum) | Healthy Volunteers | 40 | Initial clearance in all subjects | 6.4 (95% CI, 6.0–6.9) nih.govoup.com | Observed in several subjects oup.com |
| Phase I VIS (P. falciparum) | Healthy Volunteers | 80 | Initial clearance in all subjects, faster clearance than 40 mg | 5.5 (95% CI, 5.2–6.0) nih.govoup.com | Observed in some subjects oup.com |
| Phase IIa (P. vivax) | Malaria Patients | 120 | Rapid clearance of asexual parasites and gametocytes ajtmh.orgresearchgate.netmmv.org | Not specified | Recurrent infections observed ajtmh.orgresearchgate.netmmv.org |
Structure Activity Relationship Sar Studies and Analog Development
SAR of the 2-Aminopyridine (B139424) Class
Extensive SAR explorations centered on the 2-aminopyridine core of MMV-390048 have been instrumental in understanding the critical structural elements required for potent antimalarial activity. nih.govresearchgate.net These studies led to the identification of 2-aminopyrazine (B29847) derivatives as a related chemical series that retained significant antimalarial potency and exhibited favorable drug metabolism and pharmacokinetic (DMPK) properties. asm.org Specifically, modifying the pyridine (B92270) core to a 2-aminopyrazine backbone was found to enhance activity against late-stage gametocytes. oup.com
Identification of Novel Analogs (e.g., 2,8-disubstituted-1,5-naphthyridines)
Beyond the initial 2-aminopyridine and 2-aminopyrazine scaffolds, research efforts expanded to explore novel chemical series with potential antimalarial activity. The 2,8-disubstituted-1,5-naphthyridines were identified as a class of compounds exhibiting potent inhibitory activity against Plasmodium falciparum PI4K. researchgate.netresearchgate.net Detailed SAR investigations focusing on the substituents at the 2 and 8 positions of the naphthyridine core led to the synthesis and evaluation of numerous analogs. researchgate.net These studies successfully identified compounds with potent antiplasmodial activity effective against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. researchgate.netacs.org
Development of Next-Generation Candidates (e.g., UCT943, UCT594)
Comparative studies demonstrated that UCT943 exhibited higher potency against asexual blood stages, transmission-blocking stages, and liver stages than MMV-390048, including increased effectiveness against resistant clinical isolates. nih.govresearchgate.net UCT594 showed comparable activity to MMV-390048 against asexual blood-stage parasites and demonstrated potential as a prophylactic and chemoprotective agent. asm.org
Modifying Primary Mode of Action (e.g., Hemozoin Formation Inhibition)
While MMV-390048's primary mechanism involves inhibiting Plasmodium PI4K asm.orgnih.gov, some analog development has explored how structural changes can lead to a modified or alternative primary mode of action. SAR studies on 2,8-disubstituted-1,5-naphthyridines revealed that incorporating basic groups at the 8-position could shift the primary mechanism. acs.orgmalariaworld.orgscilit.com These modified analogs, while retaining some activity against Plasmodium PI4K, primarily targeted the parasite's hemoglobin degradation pathway by inhibiting hemozoin formation. acs.orgmalariaworld.orgscilit.comresearchgate.net Inhibiting hemozoin formation is a well-established strategy in antimalarial therapy, crucial for preventing the buildup of toxic free heme within the parasite. nih.govwikipedia.orgplos.org
Improved Selectivity and Safety Profiles (Reduced Off-Target Activity, Non-Teratogenicity)
A critical objective in developing next-generation compounds has been to enhance their selectivity and safety profiles, particularly in light of toxicity signals observed with MMV-390048 in rodent studies, including potential teratogenicity linked to off-target inhibition of certain human kinases (phosphoinositide kinases, MINK1, and MAP4K). acs.orgmalariaworld.orgscilit.comacs.org
Efforts in the 2,8-disubstituted-1,5-naphthyridine series focused on minimizing off-target activity against these human kinases. acs.orgmalariaworld.orgscilit.com Promisingly, a representative compound from this series showed no teratogenic effects in a zebrafish embryo model, suggesting a potentially improved safety profile for this class of analogs. acs.orgmalariaworld.orgscilit.comresearchgate.net
Next-generation candidates like UCT943 and UCT594 were designed with improved physicochemical properties, such as enhanced solubility and permeability, which are crucial for better drug performance and a more favorable development path compared to MMV-390048. nih.govresearchgate.netresearchgate.net For instance, UCT943 exhibited decreased lipophilicity. researchgate.netresearchgate.net Preclinical assessments of UCT594 indicated good safety margins concerning in vitro cytotoxicity and cardiac ion channel inhibition. asm.org
Translational Research and Future Perspectives for Mmv 390048 and Its Derivatives
Insights for Single-Dose Combination Therapies in Malaria Treatment
The development of single-dose radical cure regimens is a critical goal in malaria treatment to improve patient compliance and combat drug resistance. nih.gov MMV-390048 has shown promise as a potential component of such therapies. Its ability to block multiple life cycle stages of the malaria parasite, including asexual blood stages and gametocytes, makes it an attractive candidate for combination with partner drugs. lshtm.ac.ukuct.ac.zatropiq.nlresearchgate.netnih.gov Preclinical studies, including those in animal models, demonstrated the compound's potency and suggested its potential for a single-dose cure in humans when combined with a suitable partner. mmv.org The rationale is that a single administration of a highly potent, multi-stage active compound like MMV-390048, paired with another effective agent, could clear the infection rapidly and prevent transmission. lshtm.ac.ukuct.ac.zatropiq.nlresearchgate.netnih.govnih.govmmv.orgmmv.orguct.ac.za This approach aims to simplify treatment regimens, particularly for uncomplicated malaria, potentially reducing the treatment duration from the current three days to a single day. mmv.org
Contributions to Malaria Control and Eradication Strategies
MMV-390048's broad spectrum of activity across the Plasmodium life cycle positions it as a compound that could contribute significantly to malaria control and eradication efforts. lshtm.ac.ukuct.ac.zatropiq.nlresearchgate.netnih.govuct.ac.za Its efficacy against asexual blood stages is crucial for treating symptomatic malaria. mmv.org Furthermore, its activity against gametocytes, the parasite stage responsible for human-to-mosquito transmission, suggests a role in blocking the spread of the disease. tropiq.nlnih.govmmv.orguct.ac.za Studies in monkey models also indicated the potential of MMV-390048 for chemoprotection, meaning it could potentially be used to prevent malaria infection. lshtm.ac.uktropiq.nlresearchgate.netnih.gov The compound's activity against drug-resistant strains is another key attribute that aligns with eradication goals, as resistance to existing therapies is a major challenge. uct.ac.zatropiq.nlnih.govmmv.org By targeting a novel pathway, PI4K, MMV-390048 lacks cross-resistance with current antimalarial drugs, offering a new tool in the fight against resistant parasites. lshtm.ac.uktropiq.nlresearchgate.netnih.gov The multi-stage activity and potential for transmission blocking and chemoprotection highlight MMV-390048's potential impact beyond just treating active infections, contributing to broader strategies aimed at reducing malaria incidence and ultimately eradicating the disease. lshtm.ac.ukuct.ac.zatropiq.nlresearchgate.netnih.govmmv.orguct.ac.za
Broader Applicability of PI4K Inhibition in Parasitic Diseases
The success in identifying Plasmodium PI4K as a druggable target with MMV-390048 has spurred interest in the potential of PI4K inhibition for treating other parasitic diseases. Research into other protozoan parasites, such as Cryptosporidium, has identified PI4K as a vulnerable target. bellbrooklabs.com For instance, compounds like KDU731, also a PI4K inhibitor but from a different chemical class (pyrazolopyridine), have shown potency against Cryptosporidium. bellbrooklabs.com This suggests that the essential role of PI4K in the biology of certain parasites may extend beyond Plasmodium. However, the applicability of PI4K inhibitors across different parasitic species may vary. Studies evaluating the activity of antimalarial compounds, including PI4K inhibitors, against Toxoplasma gondii have shown limited activity for some compounds, suggesting that while PI4K is present, differences in the target or parasite biology might require different chemical series or approaches for effective inhibition in different parasites. biorxiv.org Nevertheless, the successful validation of PI4K as a target in Plasmodium provides a strong rationale for exploring its inhibition in other related or unrelated parasitic pathogens where PI4K plays a critical role in essential cellular processes.
Lessons Learned from MMV-390048 Development for Future Drug Discovery Programs
The development journey of MMV-390048 offers several valuable lessons for future antimalarial and antiparasitic drug discovery programs. The project originated from phenotypic whole-cell screening, which proved effective in identifying novel chemical classes with potent antiplasmodial activity, such as the 2-aminopyridines. uct.ac.zatropiq.nlresearchgate.netnih.gov This underscores the continued importance of phenotypic screening alongside target-based approaches. The successful identification and validation of PI4K as a pan-stage target highlights the potential of targeting essential parasite kinases. nih.govacs.org The collaborative model employed, involving partnerships between academic institutions, product development partnerships like MMV, and other research organizations globally, was crucial in accelerating the discovery and preclinical development process. mmv.orguct.ac.za This product development partnership model allowed for the leveraging of diverse expertise and resources. mmv.org Furthermore, the project contributed to capacity building in endemic regions, demonstrating that world-class drug discovery research can be conducted in Africa. mmv.orguct.ac.za The experience with MMV-390048 also implicitly teaches the importance of thorough preclinical evaluation to identify potential issues early in the development pipeline, as evidenced by the eventual halt in clinical development despite promising early results. researchgate.net Finally, the need to achieve selectivity over human kinases while effectively inhibiting the parasite target remains a key challenge and a crucial consideration for future kinase inhibitor drug discovery programs. acs.org
Q & A
Basic Research Questions
Q. What are the established in vitro protocols for assessing MMV-390048's antimalarial activity against Plasmodium falciparum?
- Methodological Answer : Use standardized in vitro susceptibility assays, such as the SYBR Green I fluorescence-based method , to quantify parasite growth inhibition. Key parameters include:
-
IC50 values (concentration inhibiting 50% of parasites).
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Exposure time (e.g., 72-hour incubation).
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Strain specificity (e.g., Dd2 for chloroquine-resistant strains, 3D7 for drug-sensitive controls).
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Include controls for assay validity (e.g., artemisinin as a positive control) .
- Example Data Table :
| Strain | IC50 (nM) | Exposure Time | Reference Compound IC50 |
|---|---|---|---|
| 3D7 | 12.3 ± 1.5 | 72 hours | Artemisinin: 2.1 ± 0.3 |
| Dd2 | 15.8 ± 2.1 | 72 hours | Artemisinin: 2.4 ± 0.4 |
Q. Which pharmacokinetic parameters are critical for evaluating MMV-390048's bioavailability in preclinical models?
- Methodological Answer : Conduct compartmental pharmacokinetic analysis in rodent models to measure:
- Cmax (peak plasma concentration).
- AUC0-24h (area under the concentration-time curve).
- Half-life (t½) and volume of distribution (Vd) .
- Use HPLC or LC-MS for quantification, ensuring validation against FDA bioanalytical guidelines .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for MMV-390048?
- Methodological Answer : Apply multivariate regression analysis to identify confounding variables:
- Host factors : Immune response modulation in animal models vs. static in vitro conditions.
- Dosage regimen : Adjust for differences in drug exposure (e.g., protein binding in plasma).
- Parasite lifecycle stage : Compare activity against asexual vs. sexual stages using gametocyte viability assays .
- Recommended Workflow :
Validate in vitro findings using orthogonal assays (e.g., lactate dehydrogenase detection).
Perform dose-ranging studies in murine malaria models with controlled pharmacokinetic sampling.
Q. What methodological approaches are recommended for identifying genetic markers of resistance to MMV-390048 in Plasmodium species?
- Methodological Answer : Combine whole-genome sequencing of drug-selected parasite lines with CRISPR-Cas9 gene editing to validate candidate mutations. Key steps:
- Selection pressure : Expose parasites to sub-lethal MMV-390048 concentrations over 10–15 generations.
- SNP analysis : Compare resistant vs. wild-type strains using tools like PlasmoDB for allele frequency mapping.
- Functional validation : Knock in mutations (e.g., pfkelch13 homologs) and assess changes in IC50 .
Q. How should researchers design experiments to assess MMV-390048's synergistic effects with artemisinin derivatives?
- Methodological Answer : Use fixed-ratio isobologram analysis to quantify synergy:
- Combination Index (CI) : Calculate via the Chou-Talalay method (CI < 1 indicates synergy).
- Parasite recrudescence : Monitor in humanized mouse models to evaluate post-treatment efficacy.
- Mechanistic studies : Perform time-kill assays to determine if MMV-390048 accelerates artemisinin-induced parasite dormancy .
Data Contradiction Analysis
Q. How to address conflicting reports on MMV-390048's cross-resistance with other antimalarials?
- Methodological Answer :
- Cross-resistance profiling : Test MMV-390048 against a panel of resistant strains (e.g., atovaquone-resistant PfMDR1 mutants).
- Statistical rigor : Apply Mann-Whitney U tests to compare IC50 shifts between compounds.
- Mechanistic overlap : Use radiolabeled MMV-390048 to assess competition with known antimalarials for target binding .
Theoretical and Conceptual Frameworks
Q. Which computational models best predict MMV-390048's target engagement in Plasmodium?
- Methodological Answer :
- Molecular docking : Use Plasmodium proteome structures (e.g., PfATP4) in AutoDock Vina to predict binding affinities.
- Molecular dynamics simulations : Validate docking results with GROMACS to assess stability of ligand-target complexes.
- Target validation : Confirm predictions via thermal shift assays or surface plasmon resonance (SPR) .
Ethical and Reproducibility Considerations
Q. How to ensure reproducibility of MMV-390048's efficacy data across laboratories?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
